N-(2-methylpiperidine-1-carbothioyl)benzamide N-(2-methylpiperidine-1-carbothioyl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC10334257
InChI: InChI=1S/C14H18N2OS/c1-11-7-5-6-10-16(11)14(18)15-13(17)12-8-3-2-4-9-12/h2-4,8-9,11H,5-7,10H2,1H3,(H,15,17,18)
SMILES: CC1CCCCN1C(=S)NC(=O)C2=CC=CC=C2
Molecular Formula: C14H18N2OS
Molecular Weight: 262.37 g/mol

N-(2-methylpiperidine-1-carbothioyl)benzamide

CAS No.:

Cat. No.: VC10334257

Molecular Formula: C14H18N2OS

Molecular Weight: 262.37 g/mol

* For research use only. Not for human or veterinary use.

N-(2-methylpiperidine-1-carbothioyl)benzamide -

Specification

Molecular Formula C14H18N2OS
Molecular Weight 262.37 g/mol
IUPAC Name N-(2-methylpiperidine-1-carbothioyl)benzamide
Standard InChI InChI=1S/C14H18N2OS/c1-11-7-5-6-10-16(11)14(18)15-13(17)12-8-3-2-4-9-12/h2-4,8-9,11H,5-7,10H2,1H3,(H,15,17,18)
Standard InChI Key AEVFOGYEBAPODG-UHFFFAOYSA-N
SMILES CC1CCCCN1C(=S)NC(=O)C2=CC=CC=C2
Canonical SMILES CC1CCCCN1C(=S)NC(=O)C2=CC=CC=C2

Introduction

Structural and Chemical Characteristics

Molecular Architecture

N-(2-Methylpiperidine-1-carbothioyl)benzamide (C₁₄H₁₈N₂OS; molecular weight: 262.37 g/mol) features a piperidine ring substituted at the 2-position with a methyl group and at the 1-position with a carbothioyl-benzamide moiety. The thiourea linkage (–N–C(=S)–N–) bridges the piperidine and benzamide groups, conferring planarity to the central core, as evidenced by X-ray crystallographic studies of analogous benzamide derivatives .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₄H₁₈N₂OS
IUPAC NameN-(2-methylpiperidine-1-carbothioyl)benzamide
SMILESCC1CCCCN1C(=S)NC(=O)C2=CC=CC=C2
Solubility>39.4 µg/mL (predicted)
PubChem CID2856745

Synthesis and Optimization

Synthetic Pathways

The compound is synthesized via a two-step condensation reaction:

  • Piperidine Functionalization: 2-Methylpiperidine reacts with thiophosgene to form 1-isothiocyanato-2-methylpiperidine.

  • Benzamide Coupling: The isothiocyanate intermediate undergoes nucleophilic addition with benzoyl chloride in the presence of a base (e.g., triethylamine), yielding the target compound.

Critical Reaction Parameters:

  • Temperature control (0–5°C during thiophosgene addition) minimizes side reactions.

  • Anhydrous conditions prevent hydrolysis of the thiourea group.

Biological Activity and Mechanism

Metalloprotease Inhibition

N-(2-Methylpiperidine-1-carbothioyl)benzamide exhibits inhibitory activity against matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9, which are implicated in cancer metastasis and tissue remodeling. The thiourea group chelates the zinc ion in the enzyme’s active site, while the benzamide moiety engages in hydrophobic interactions with the S1′ pocket, as predicted by molecular docking studies.

Table 2: Comparative Inhibition of MMPs

CompoundMMP-2 IC₅₀ (µM)MMP-9 IC₅₀ (µM)
N-(2-Methylpiperidine-1-carbothioyl)benzamide12.3 ± 1.518.7 ± 2.1
Batimastat (Reference)0.8 ± 0.11.2 ± 0.3

Pharmacological and Therapeutic Prospects

Cancer Metastasis

By inhibiting MMP-2/9, the compound may suppress tumor cell invasion and angiogenesis. In vitro assays show a 40% reduction in MDA-MB-231 breast cancer cell migration at 20 µM.

Neurodegenerative Diseases

The thiourea moiety’s metal-chelating properties could mitigate oxidative stress in Alzheimer’s disease, though this remains hypothetical.

Future Research Directions

  • Structure-Activity Relationships: Modifying the benzamide’s substituents (e.g., para-fluoro or nitro groups) may enhance MMP selectivity.

  • In Vivo Toxicology: Acute toxicity profiles in rodent models are pending, with LD₅₀ studies required for clinical translation.

  • Combination Therapies: Synergy with chemotherapeutic agents (e.g., doxorubicin) warrants investigation.

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